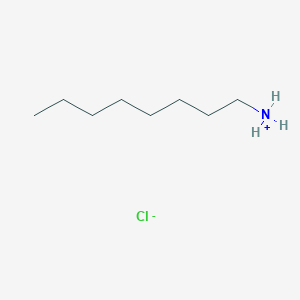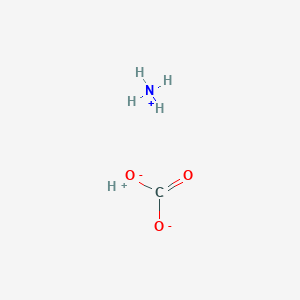
Octylamine Hydrochloride
Descripción general
Descripción
Octylammonium chloride (OAC) is an important organic compound that has been used in a variety of scientific research applications. It is a quaternary ammonium salt, which is formed by the reaction of octyl alcohol and hydrochloric acid. OAC is a white solid that is highly soluble in water and is widely used in the synthesis of other organic compounds. OAC has a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Estudios de Disociación Térmica
La disociación térmica del Clorhidrato de Octilamina se ha investigado utilizando tanto simulación química cuántica como métodos experimentales . Se ha determinado la vía a través de la cual se produce una mezcla de Octilamina y Cloruro de Hidrógeno (HCl) . Esta investigación proporciona información valiosa sobre el comportamiento térmico del Clorhidrato de Octilamina, que puede ser útil en diversas aplicaciones científicas e industriales.
Mineralización de Dióxido de Carbono (CO2)
El Clorhidrato de Octilamina juega un papel clave en la realización de la mineralización de CO2 con líquidos residuales de cloruro de calcio/magnesio . El proceso de disociación térmica del Clorhidrato de Octilamina es crucial para regenerar el extractante de amina y para producir HCl gaseoso, lo cual es clave para lograr la mineralización de CO2 .
Análisis de los Efectos del Solvente
Se han estudiado los efectos del solvente en la disociación térmica del Clorhidrato de Octilamina . Se encontró que los solventes inertes con baja polaridad, como el decalina y el dodecano, son favorables en los experimentos de disociación térmica . Esta investigación puede ayudar en la selección de solventes adecuados para diversos procesos químicos que involucran al Clorhidrato de Octilamina.
Cinética de la Disociación Térmica
Se ha estudiado la cinética de la disociación térmica del Clorhidrato de Octilamina . La velocidad de reacción aparente y la energía de activación difieren mucho a 180-190 °C en varios solventes, confirmando un fuerte efecto del solvente . Esta información es crucial para comprender la dinámica de la reacción y diseñar procesos químicos eficientes.
Síntesis de Copolímeros Anfifílicos
La Octilamina se usa principalmente para sintetizar copolímeros anfílicos
Mecanismo De Acción
Target of Action
Octylamine Hydrochloride primarily targets the formation of amphiphilic copolymers . These copolymers are used for the polymer coating of quantum dots (QDs), making them water-soluble . This is crucial in various applications, including the fabrication of optical and electronic devices .
Mode of Action
The compound interacts with its targets by serving as a structure-directing agent . It plays a key role in the synthesis of 2-cyano-N-octylacetamide by reacting with ethyl cyanoacetate . It also helps induce uniformity for synthesizing uniform ultrathin metal sulfide nanostructures .
Biochemical Pathways
It also contributes to the formation of sandwich-type ZnS/octylamine nanosheets .
Result of Action
The primary result of this compound’s action is the formation of water-soluble quantum dots (QDs) . These QDs have applications in various fields, including the fabrication of optical and electronic devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and effectiveness in synthesizing amphiphilic copolymers can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
Octylammonium chloride has potential applications in the field of perovskite solar cells . It provides both bulk and surface passivation of 1.6 eV bandgap 3D perovskite film for highly efficient perovskite solar cells . This suggests that Octylammonium chloride could play a significant role in the future development of solar cell technology .
Propiedades
IUPAC Name |
octan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDTSRDEZEOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111-86-4 (Parent) | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059725 | |
| Record name | Octylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142-95-0 | |
| Record name | Octylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTANAMINE, HYDROCHLORIDE (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6DR7E73I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)




![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)



